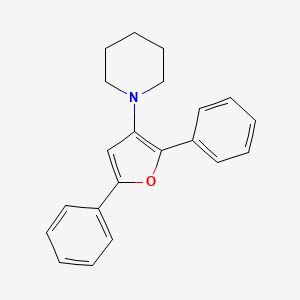
2,5-Diphenyl-3-piperidinofuran
Cat. No. B8330596
M. Wt: 303.4 g/mol
InChI Key: NVPZVAGUXFLJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06353136B1
Procedure details


30 mmol of 2,5-diphenyl-3-chlorofuran (7.64 g), 32 mmol of freshly distilled piperidine (3.0 g), 32 mmol of KOtBu (3.6 g), 2 mmol of lithium chloride (42.5 mg) and 44 mg of trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium(II) (0.2 mol %) are suspended in 50 ml of THF and placed in a pressure tube under protective gas. After 12 hours at 110° C., the tube is cooled to room temperature, the salts are filtered off and washed with petroleum ether. The solvents are removed from the filtrate on a rotary evaporator. Crystallization from 96% strength ethanol gives 2,5-diphenyl-3-piperidinofuran as a colorless solid; yield: 84%; melting point: 103° C.
Name
2,5-diphenyl-3-chlorofuran
Quantity
7.64 g
Type
reactant
Reaction Step One




[Compound]
Name
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium(II)
Quantity
44 mg
Type
reactant
Reaction Step Five


Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[O:8][C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:10][C:11]=2Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.CC([O-])(C)C.[K+].[Cl-].[Li+]>C1COCC1>[C:1]1([C:7]2[O:8][C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:10][C:11]=2[N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
2,5-diphenyl-3-chlorofuran
|
|
Quantity
|
7.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=1OC(=CC1Cl)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
42.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
Step Five
[Compound]
|
Name
|
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium(II)
|
|
Quantity
|
44 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in a pressure tube under protective gas
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the salts are filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents are removed from the filtrate on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization from 96% strength ethanol
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1OC(=CC1N1CCCCC1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
